

A Comparative Guide to ADAC and Other A1 Adenosine Receptor Agonists

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Compound of Interest

Compound Name: Adenosine amine congener

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the A1 adenosine receptor agonist, **Adenosine Amine Congener** (ADAC), with other notable A1 adenosine receptor agonists. The information presented is supported by experimental data to aid researchers and professionals in drug development in their evaluation of these compounds.

Quantitative Performance Comparison

The following tables summarize key quantitative data for ADAC and other selected A1 adenosine receptor agonists, focusing on their binding affinity, functional potency, and selectivity.

Table 1: Binding Affinity (K_i) at Human Adenosine Receptors

This table presents the inhibition constant (K_i) for various agonists at the human A1 adenosine receptor, as well as other adenosine receptor subtypes to indicate selectivity. A lower K_i value signifies a higher binding affinity.

Compound	A1 Receptor Ki (nM)	A2A Receptor Ki (nM)	A3 Receptor Ki (nM)	Reference(s)
ADAC (Adenosine Amine Congener)	Data not readily available in cited literature	Data not readily available	Data not readily available	
CPA (N6-Cyclopentyladenosine)	2.3[1][2]	790[1][2]	43[1][2]	[1][2]
CCPA (2-Chloro-N6-cyclopentyladenosine)	0.4[3]	3900[3]	Data not readily available	[3]
Tecadenoson	2.1 - 6.5[4][5]	2315[4][5]	Data not readily available	[4][5]
Capadenoson	Binding affinity not specified as Ki	~300 (A2B receptor)[4]	No significant activity[6]	[4][6]
Selodenoson	Data not readily available[5]	Data not readily available	Data not readily available	[5]

Note: While ADAC is known to be a potent and selective A1 agonist, specific Ki values from publicly available, peer-reviewed sources were not readily identified in the provided search results.

Table 2: Functional Potency (EC50/IC50) at the A1 Adenosine Receptor

This table summarizes the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of the agonists, indicating their potency in functional assays, such as the inhibition of adenylyl cyclase. Lower values indicate greater potency.

Compound	Assay Type	EC50/IC50 (nM)	Species/System	Reference(s)
ADAC	Data not readily available	Data not readily available	Data not readily available	
CPA	cAMP Accumulation Inhibition	Data not readily available	Rat Hippocampal Slices	[7]
CCPA	Adenylate Cyclase Inhibition	33 (IC50)	Rat Fat Cell Membranes	[3]
Tecadenoson	S-H Interval Prolongation	40.6 (EC50)	Guinea Pig Heart	[4][8]
Capadenoson	Functional Assays	0.1 - 0.66 (EC50)	Human A1 Receptor	[4][6]
Selodenoson	Data not readily available[5]	Data not readily available	Data not readily available	[5]

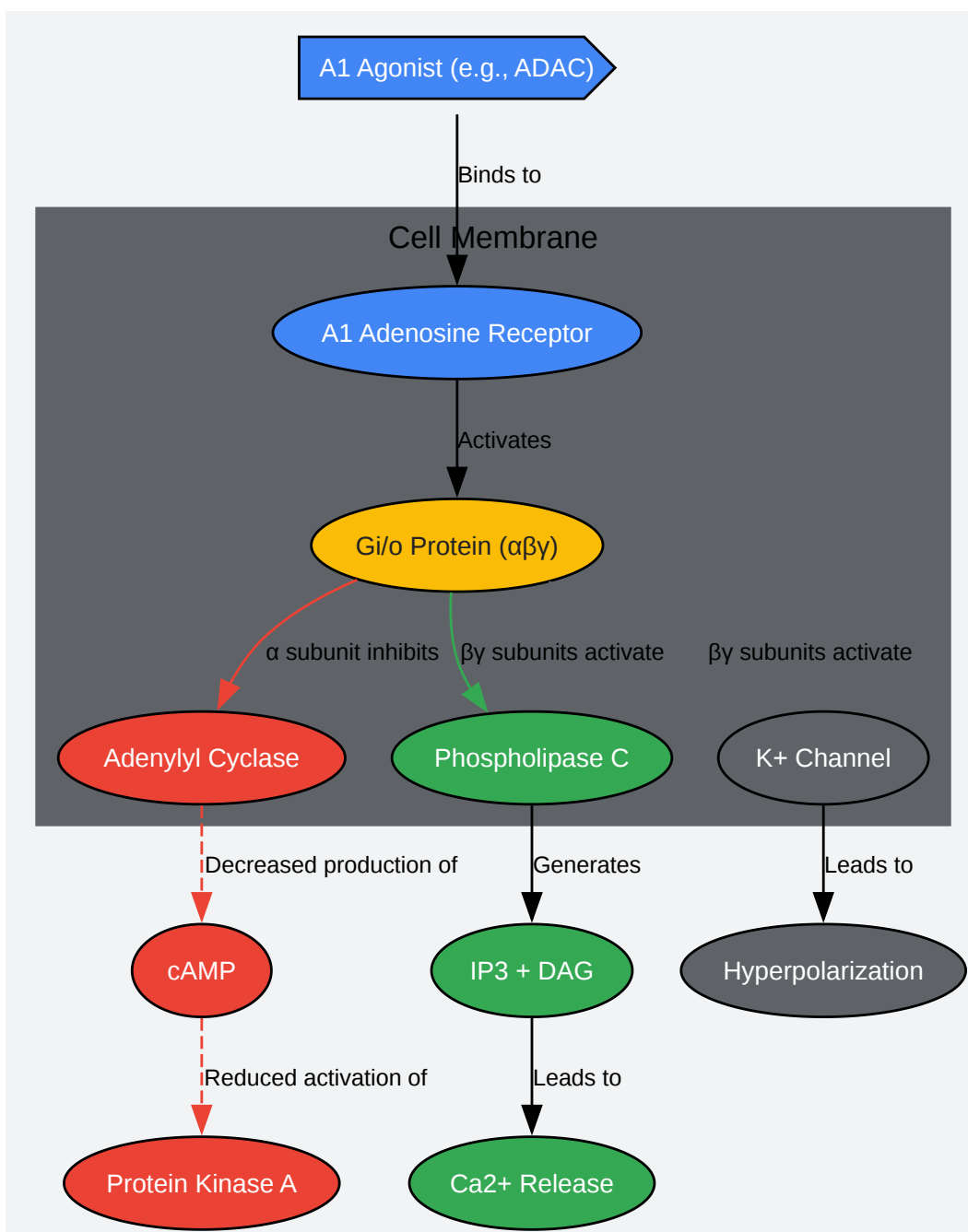
Table 3: Pharmacokinetic Properties

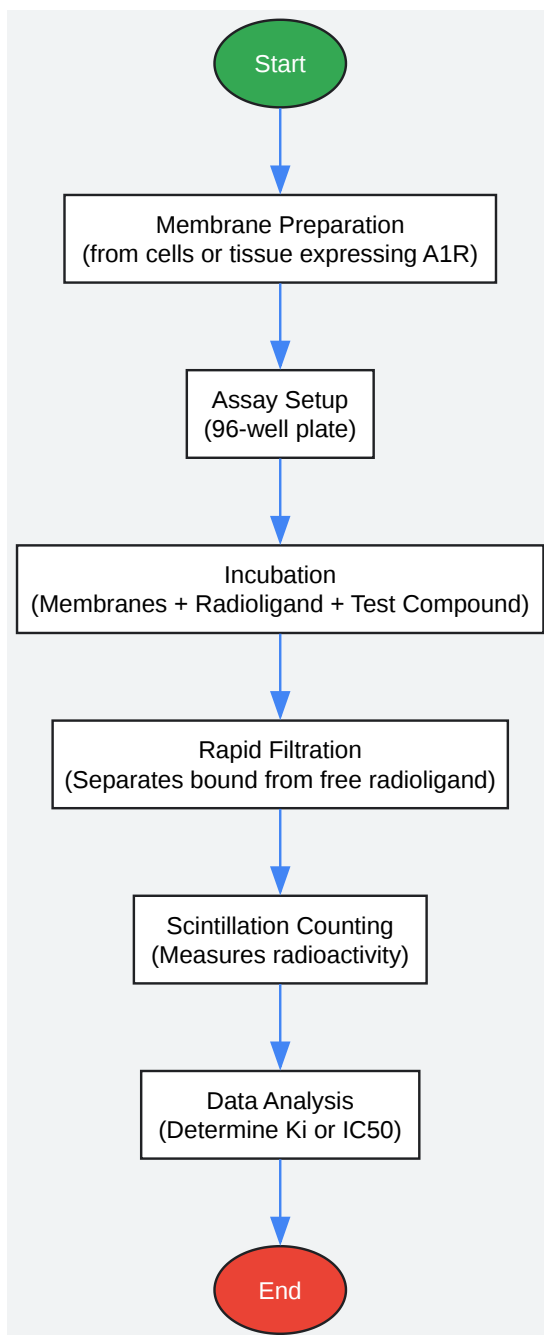
This table provides a summary of available pharmacokinetic data for the selected A1 adenosine receptor agonists.

Compound	Key Pharmacokinetic Parameters	Species	Reference(s)
ADAC	Pharmacokinetic data not readily available in cited literature.		
CPA	Elimination half-life in blood: ~25 minutes.[9]	Rat	[9]
Tecadenoson	Time to peak plasma concentration: <2 minutes (intravenous bolus). Cmax and AUC increase proportionally with dose.[10] Transported by equilibrative nucleoside transporters (ENTs), primarily hENT1, and may cross the blood-brain barrier.[11][12]	Human, Mouse	[10][11][12]
Capadenoson	Good pharmacokinetic parameters with a long half-life and increased bioavailability after oral administration. [13]	[13]	
Selodenoson	Pharmacokinetic data not readily available in cited literature.		

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by A1 adenosine receptor agonists and a general workflow for a common experimental assay used in their characterization.





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